![molecular formula C27H32N4O3 B6585903 1-{[4-(2-cyclohexylacetamido)phenyl]methyl}-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide CAS No. 1251561-08-6](/img/structure/B6585903.png)
1-{[4-(2-cyclohexylacetamido)phenyl]methyl}-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide
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Description
1-{[4-(2-cyclohexylacetamido)phenyl]methyl}-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C27H32N4O3 and its molecular weight is 460.6 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{[4-(2-cyclohexylacetamido)phenyl]methyl}-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide is 460.24744090 g/mol and the complexity rating of the compound is 638. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
- Leishmaniasis, a tropical disease caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. The synthesized compound (specifically compound 13) demonstrated potent antileishmanial activity against Leishmania aethiopica clinical isolates. It was significantly more active than standard drugs like miltefosine and amphotericin B deoxycholate .
- Suppression : Compound 14 achieved 70.2% suppression, while compound 15 showed an impressive 90.4% suppression .
- The compound belongs to the pyrazole family. Pyrazoles are known for diverse pharmacological effects, including antileishmanial and antimalarial activities. Their synthesis involves hydrazine coupling and subsequent verification using analytical techniques .
- Pyrrole subunits (similar to pyrazoles) have applications in antiviral drugs. They inhibit reverse transcriptase, crucial for HIV-1 replication .
- The benzene ring in the compound allows resonance stabilization of the benzylic carbocation. This property influences substitution reactions at the benzylic position .
- Considering the scarcity of effective antileishmanial and antimalarial drugs, hydrazine-coupled pyrazole derivatives hold promise as potential pharmacophores. Further research could lead to safe and efficient therapeutic agents .
Antileishmanial Activity
Antimalarial Potential
Hydrazine-Coupled Pyrazoles
Inhibition of Reverse Transcriptase
Resonance Stabilization and Benzylic Position
Potential Drug Development
properties
IUPAC Name |
1-[[4-[(2-cyclohexylacetyl)amino]phenyl]methyl]-N-(4-ethoxyphenyl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O3/c1-2-34-24-14-12-23(13-15-24)30-27(33)25-18-31(19-28-25)17-21-8-10-22(11-9-21)29-26(32)16-20-6-4-3-5-7-20/h8-15,18-20H,2-7,16-17H2,1H3,(H,29,32)(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMGBURKNKEWKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(2-cyclohexylacetamido)phenyl]methyl}-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide |
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